
CYM51317
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYM51317 is a short-acting KOR antagonist.
Wissenschaftliche Forschungsanwendungen
Overview
CYM51317 is a novel short-acting kappa opioid receptor antagonist that has garnered attention for its potential applications in various fields, particularly in pain management and neuropsychiatric disorders. This compound has been studied for its pharmacological properties and its effects on pain modulation, making it a subject of interest in both preclinical and clinical research.
Pharmacological Profile
Mechanism of Action:
this compound functions primarily as an antagonist at the kappa opioid receptor (KOR), which is implicated in the modulation of pain and emotional responses. By blocking this receptor, this compound may help alleviate certain types of pain and reduce stress-induced behaviors.
Pharmacokinetics:
Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens in animal models. Its short-acting nature suggests it can be used for acute pain management without the prolonged effects associated with other opioids .
Pain Management
- Acute Pain Relief:
- Chronic Pain Conditions:
Neuropsychiatric Disorders
-
Mood Regulation:
- Kappa opioid receptors are known to play a role in mood regulation. By antagonizing these receptors, this compound may contribute to alleviating symptoms associated with depression and anxiety disorders. Preliminary studies indicate that its administration can lead to reduced depressive-like behaviors in animal models .
- Stress Response Modulation:
Case Study 1: Migraine Model
A study investigated the effects of this compound on a rat model of migraine induced by sumatriptan priming. The results indicated that administration of this compound significantly reduced stress-induced allodynia compared to control groups, demonstrating its potential utility in managing migraine-related pain .
Case Study 2: Chronic Pain and Allodynia
In another study focusing on periorbital allodynia resulting from cortical injury, this compound was shown to block nociceptive responses effectively. The compound was administered systemically, leading to significant improvements in mechanical sensitivity measures over time .
Data Summary
Application Area | Findings | Study Type |
---|---|---|
Acute Pain Relief | Significant inhibition of U69,593 effects | Preclinical Animal Study |
Chronic Pain Conditions | Reduced allodynia in migraine models | Preclinical Animal Study |
Mood Regulation | Alleviated depressive-like behaviors | Preclinical Animal Study |
Stress Response | Mitigated neurochemical changes | Preclinical Animal Study |
Eigenschaften
Molekularformel |
C23H29N5O2 |
---|---|
Molekulargewicht |
407.52 |
IUPAC-Name |
1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3 |
InChI-Schlüssel |
JHRCZIKHMOJCKF-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CYM-51317; CYM 51317; CYM51317 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.